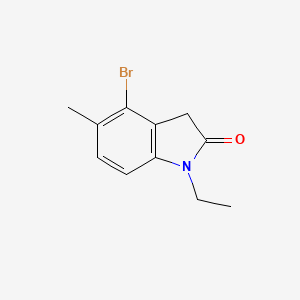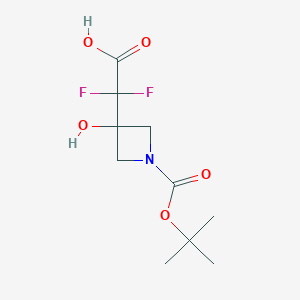
3,5-Dichloro-2-(difluoromethyl)pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-2-(difluoromethyl)pyrazine is a chemical compound with the molecular formula C5H2Cl2F2N2 It belongs to the pyrazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(difluoromethyl)pyrazine can be achieved through several methods. One common approach involves the reaction of 3,5-dichloropyrazine with difluoromethylating agents under controlled conditions. The reaction typically requires the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
3,5-Dichloro-2-(difluoromethyl)pyrazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and nucleophiles such as amines or thiols. Typical conditions involve the use of a base, such as sodium hydroxide, and a polar aprotic solvent like acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazines, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound.
科学研究应用
3,5-Dichloro-2-(difluoromethyl)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential lead compound in drug discovery programs. Its structural features are modified to enhance its pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives find applications in agrochemicals, pharmaceuticals, and other industrial products.
作用机制
The mechanism of action of 3,5-Dichloro-2-(difluoromethyl)pyrazine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s difluoromethyl group can enhance its binding affinity and selectivity towards certain targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
3,5-Dichloro-2-(trifluoromethyl)pyrazine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
3,5-Dichloro-2-(difluoromethyl)pyridine: Contains a pyridine ring instead of a pyrazine ring.
2,5-Dichloro-3-(difluoromethyl)pyridine: Another pyridine derivative with similar substituents.
Uniqueness
3,5-Dichloro-2-(difluoromethyl)pyrazine is unique due to its specific substitution pattern and the presence of both chlorine and difluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Its reactivity and potential biological activity set it apart from other similar compounds, providing opportunities for further research and development.
属性
分子式 |
C5H2Cl2F2N2 |
|---|---|
分子量 |
198.98 g/mol |
IUPAC 名称 |
3,5-dichloro-2-(difluoromethyl)pyrazine |
InChI |
InChI=1S/C5H2Cl2F2N2/c6-2-1-10-3(5(8)9)4(7)11-2/h1,5H |
InChI 键 |
HKEANNUVTWOELZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(C(=N1)C(F)F)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(9H-fluoren-9-yl)methyl N-[(2S)-1-hydroxy-5-{N'-[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-yl)sulfonyl]carbamimidamido}pentan-2-yl]carbamate](/img/no-structure.png)



![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione](/img/structure/B13647382.png)






![4-[4-(3-Fluorophenyl)triazol-1-yl]-2-[4-[4-(3-fluorophenyl)triazol-1-yl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13647448.png)
